molecular formula C9H8FNO B1358064 4-Ethoxy-2-fluorobenzonitrile CAS No. 186191-34-4

4-Ethoxy-2-fluorobenzonitrile

Cat. No.: B1358064
CAS No.: 186191-34-4
M. Wt: 165.16 g/mol
InChI Key: MJFCNALIRFIEAS-UHFFFAOYSA-N
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Description

4-Ethoxy-2-fluorobenzonitrile is an organic compound with the molecular formula C9H8FNO. It is a derivative of benzonitrile, where the benzene ring is substituted with an ethoxy group at the fourth position and a fluorine atom at the second position. This compound is used in various chemical syntheses and research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethoxy-2-fluorobenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2,4-difluorobenzonitrile with sodium ethoxide in 1,4-dioxane at room temperature under an inert atmosphere. This regioselective reaction typically takes about 24 hours .

Industrial Production Methods

In industrial settings, the preparation of fluorobenzonitriles often involves the halogen exchange reaction of chlorobenzonitriles with alkali metal fluorides. This process is catalyzed by quaternary ammonium compounds and conducted in aprotic dipolar solvents to achieve high yields and efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-fluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Ethoxy-2-fluorobenzonitrile is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which 4-Ethoxy-2-fluorobenzonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethoxy and fluorine substituents influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. Detailed studies on its specific molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-2-fluorobenzonitrile is unique due to the presence of both ethoxy and fluorine substituents on the benzene ring. This combination imparts distinct electronic and steric effects, making it valuable in specific synthetic and research applications .

Properties

IUPAC Name

4-ethoxy-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFCNALIRFIEAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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